molecular formula C8H13Cl2N3O B6257551 2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride CAS No. 109707-42-8

2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride

Cat. No.: B6257551
CAS No.: 109707-42-8
M. Wt: 238.11 g/mol
InChI Key: CBSBPALEAJTYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride is a synthetic amide derivative characterized by a pyridin-4-yl group linked to an acetamide backbone substituted with a methylamino moiety. The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmacological studies. This compound shares structural motifs with kinase inhibitors and ligands, as highlighted in and , though its specific applications remain underexplored in the available literature .

Properties

CAS No.

109707-42-8

Molecular Formula

C8H13Cl2N3O

Molecular Weight

238.11 g/mol

IUPAC Name

2-(methylamino)-N-pyridin-4-ylacetamide;dihydrochloride

InChI

InChI=1S/C8H11N3O.2ClH/c1-9-6-8(12)11-7-2-4-10-5-3-7;;/h2-5,9H,6H2,1H3,(H,10,11,12);2*1H

InChI Key

CBSBPALEAJTYEM-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC=NC=C1.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride typically involves the reaction of pyridine-4-carboxylic acid with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Salt Forms : The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogues like 2-chloro-N-(4-methylpyridin-2-yl)acetamide .
  • Substituent Effects: Chloro substituents (e.g., in and ) may enhance electrophilicity, whereas methylamino groups (target compound) could improve hydrogen-bonding capacity for target interactions .
  • Biological Activity: Indolinone derivatives () with pyridin-4-yl groups show moderate activity values (5.797–5.408), suggesting that bulky substituents (e.g., indolinone) may reduce potency compared to simpler acetamides .

Arylacetamide Derivatives with Diverse Pharmacophores

N-Substituted 2-arylacetamides are explored for structural and functional diversity:

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide (): Features dichlorophenyl and pyrazolone groups, forming R22(10) hydrogen-bonded dimers. The dichlorophenyl moiety enhances lipophilicity, contrasting with the hydrophilic pyridin-4-yl group in the target compound .
  • N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (): A plant-derived acetamide with a pyrazole ring, highlighting natural vs. synthetic origins. Such compounds lack the pyridine moiety but share amide-based coordination abilities .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing : The target compound’s dihydrochloride form likely exhibits ionic interactions, whereas neutral acetamides (e.g., and ) rely on N–H⋯O hydrogen bonds for stabilization .
  • Thermal Stability : The melting point of 2-chloro-N-(4-methylpyridin-2-yl)acetamide (73°C) is lower than typical dihydrochloride salts, which often decompose at higher temperatures due to ionic lattice energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.